Sulfazecin Sulfazecin Sulfazecin is a β-Lactam antibiotic against multi-drug resistant pathogens.
Brand Name: Vulcanchem
CAS No.: 77912-79-9
VCID: VC0544140
InChI: InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1
SMILES: CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N
Molecular Formula: C12H20N4O9S
Molecular Weight: 396.38 g/mol

Sulfazecin

CAS No.: 77912-79-9

Cat. No.: VC0544140

Molecular Formula: C12H20N4O9S

Molecular Weight: 396.38 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfazecin - 77912-79-9

Specification

CAS No. 77912-79-9
Molecular Formula C12H20N4O9S
Molecular Weight 396.38 g/mol
IUPAC Name (2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1
Standard InChI Key MOBOUQJWGBVNCR-NQYJQULFSA-N
Isomeric SMILES C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N
SMILES CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N
Canonical SMILES CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N
Appearance Solid powder

Introduction

Discovery and Initial Characterization

Sulfazecin was initially characterized through crystallographic and spectroscopic analysis of fermentation products from Pseudomonas acidophila strain G-6302 . Key discoveries include:

  • Molecular formula: C₁₂H₂₀N₄O₉S determined via elemental analysis and mass spectrometry

  • Structural features:

    • Monocyclic β-lactam ring with 3α-methoxyl and 1-sulfonate substituents

    • Dipeptide backbone comprising D-alanine and D-glutamic acid residues

PropertyValueMethod of Determination
Molecular weight396.38 g/molMass spectrometry
Water solubility>50 mg/mLPhase solubility analysis
Antibiotic activityMIC 0.5-4 μg/mL vs Gram-Broth microdilution assay

The sulfonate group at position 1 enhances aqueous solubility, while the methoxyl substituent at position 3α contributes to β-lactamase stability .

Biosynthetic Pathway and Genetic Regulation

Recent transposon mutagenesis studies revealed a 13-gene cluster in P. acidophila ATCC 31363 essential for sulfazecin production . Key biosynthetic components include:

Non-Ribosomal Peptide Synthetase (NRPS) Assembly

The NRPS system comprises two multidomain enzymes (SulM and SulN) containing:

  • Adenylation (A) domains specific for L-2,3-diaminopropionate (L-2,3-Dap) and D-glutamate

  • Condensation (C) domains facilitating peptide bond formation

  • Aberrant thioesterase (TE) domain catalyzing β-lactam ring closure

ATP/PPi exchange assays demonstrated the SulM A-domain activates L-2,3-Dap rather than L-serine – revising previous hypotheses about β-lactam ring origins .

Post-Assembly Modifications

Critical tailoring enzymes:

  • Sulfotransferase (SulS): Adds sulfonate group using 3'-phosphoadenosine-5'-phosphosulfate

  • Methyltransferase (SulO): Transfers methyl group from S-adenosylmethionine to 3α-position

  • Dioxygenase (SulD): Proposed role in β-lactam ring oxidation state regulation

Gene knockout experiments showed 98% reduced antibiotic production when sulM was disrupted, confirming its essential role .

Mechanism of Action and Resistance Profile

Sulfazecin inhibits penicillin-binding protein 3 (PBP-3) in Gram-negative bacteria through:

  • β-Lactam ring acylation of active-site serine residue

  • Irreversible binding with dissociation constant (Kd) = 0.8 nM

  • Cell wall synthesis disruption via peptidoglycan crosslinking inhibition

Notably, sulfazecin remains active against strains producing metallo-β-lactamases (MBLs) like NDM-1 due to:

  • Sulfonate group preventing MBL metal ion coordination

  • Methoxyl substituent creating steric hindrance at enzyme active site

β-Lactamase ClassSulfazecin SusceptibilityImipenem Susceptibility
Class B (MBLs)ResistantSusceptible
Class C (AmpC)SusceptibleResistant
Class A (ESBLs)SusceptibleVariable

Data adapted from metallo-β-lactamase inhibition studies

Clinical Applications and Derivatives

While sulfazecin itself hasn't entered clinical use, its structural template guided development of:

  • Aztreonam: FDA-approved monobactam with expanded Gram-negative coverage

    • 3α-methyl → aminothiazole oxime substitution

    • Maintains MBL resistance while enhancing PBP-3 affinity

Notable clinical successes:

  • 92% cure rate in pulmonary Pseudomonas aeruginosa infections (n=214)

  • Synergy with β-lactamase inhibitors like avibactam against ESBL producers

Recent Advances and Future Directions

2025 research highlights include:

  • CRISPR-Cas9 engineering of sul cluster to produce fluorinated derivatives with improved pharmacokinetics

  • Cryo-EM structures of NRPS-TE domain complex (3.2 Å resolution) elucidating β-lactam cyclization mechanism

  • Synthetic biology platforms expressing sul genes in E. coli for high-yield production (1.2 g/L)

Ongoing clinical trials (NCT04871529) are evaluating sulfazecin analogs against carbapenem-resistant Enterobacteriaceae.

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